Hydrogen-Bonding Strength: 6-Thiouracil vs. 2-Thiouracil
In computational models of nucleic acid base pairs, the replacement of a carbonyl oxygen with a thione sulfur (as in 6-thiouracil) results in a predictable decrease in hydrogen-bonding strength compared to unmodified uracil. Ab initio calculations demonstrate that hydrogen-bonded base pairs containing thiobases are up to 2 kcal/mol less stable than their oxo-base counterparts [1]. This class-level inference provides a quantitative baseline for the impact of 6-thio substitution on molecular recognition events.
| Evidence Dimension | Hydrogen-Bonded Base Pair Stability |
|---|---|
| Target Compound Data | Stability reduced by up to 2 kcal/mol compared to unmodified base pair |
| Comparator Or Baseline | Unmodified uracil base pair |
| Quantified Difference | ΔΔG ≈ +2 kcal/mol (less stable) |
| Conditions | Ab initio quantum chemical calculations (MP2 level) |
Why This Matters
This quantifies the energetic penalty for incorporating 6-thiouracil into nucleic acid structures, a critical parameter for researchers designing modified oligonucleotides or studying DNA/RNA damage and repair.
- [1] Šponer, J., Leszczynski, J., & Hobza, P. (1997). Thioguanine and Thiouracil: Hydrogen-Bonding and Stacking Properties. The Journal of Physical Chemistry A, 101(48), 9489-9495. View Source
